molecular formula C14H15NO3S B2915942 N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide CAS No. 2034326-36-6

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide

Cat. No.: B2915942
CAS No.: 2034326-36-6
M. Wt: 277.34
InChI Key: AZQRMKDVOKSWKW-UHFFFAOYSA-N
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Description

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a tetrahydropyran ring, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran intermediate, which can be synthesized through the cyclization of appropriate precursors under acidic conditions. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative. The final step involves the formation of the furan carboxamide moiety through an amidation reaction, typically using a furan carboxylic acid derivative and an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide
  • N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide
  • N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)pyridine-3-carboxamide

Uniqueness

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide is unique due to the presence of the furan carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-13(11-3-6-18-10-11)15-14(4-7-17-8-5-14)12-2-1-9-19-12/h1-3,6,9-10H,4-5,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQRMKDVOKSWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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